SYBR Green I Solution in Dimethyl Sulfoxide is a highly sensitive fluorescent dye primarily used for detecting nucleic acids, particularly double-stranded DNA (dsDNA), in various molecular biology applications. It is recognized for its superior sensitivity compared to traditional stains like ethidium bromide, making it an essential tool in techniques such as gel electrophoresis and quantitative polymerase chain reaction (qPCR). The compound is commercially available as a concentrated solution, typically at a concentration of 10,000 times in dimethyl sulfoxide, facilitating its use in various laboratory settings.
SYBR Green I is classified as a nucleic acid stain and is often referred to by its chemical name, thiazole green. It exhibits strong fluorescence when bound to dsDNA, with excitation and emission maxima at approximately 497 nm and 520 nm, respectively. This compound is produced by several suppliers, including Thermo Fisher Scientific and Sigma-Aldrich, and is widely utilized in molecular biology laboratories for its effectiveness in nucleic acid visualization and quantification .
The molecular formula of SYBR Green I is , with a molecular weight of approximately 509.73 g/mol. The structure features a thiazole moiety, which contributes to its fluorescent properties. The dye's ability to bind to nucleic acids is significantly influenced by its structural characteristics, which include:
SYBR Green I primarily undergoes non-covalent interactions with nucleic acids. When SYBR Green I binds to dsDNA, it enhances fluorescence due to changes in the dye's environment. This binding does not involve chemical modification of the DNA but rather relies on intercalation between base pairs.
In practical applications, the dye's reaction with DNA can be monitored using fluorescence spectroscopy or imaging techniques during gel electrophoresis or qPCR assays. The sensitivity of SYBR Green I allows for the detection of very low concentrations of DNA, making it advantageous for analyzing samples where DNA may be limited .
The mechanism by which SYBR Green I functions involves several steps:
This mechanism allows researchers to visualize and quantify DNA effectively, even at very low concentrations .
SYBR Green I has a wide range of applications in molecular biology:
The versatility and sensitivity of SYBR Green I make it an invaluable tool across numerous biological research fields .
SYBR Green I exhibits distinct binding behaviors with double-stranded DNA (dsDNA) and single-stranded nucleic acids. Biophysical studies confirm its primary affinity for dsDNA, where fluorescence enhancement reaches ~70–100-fold upon binding. In contrast, binding to single-stranded DNA (ssDNA) yields at least 11-fold lower fluorescence intensity, attributed to reduced structural stability and accessible binding sites in ssDNA [1] [4]. Electrostatic and groove-binding interactions dominate in ssDNA due to the absence of intercalation sites. For RNA, SYBR Green I demonstrates negligible binding to single-stranded RNA (ssRNA) under physiological conditions, as its rigid quinolinium ring system requires the B-form helix geometry unique to dsDNA [4].
Table 1: Binding Affinity and Fluorescence Properties of SYBR Green I with Nucleic Acids
Nucleic Acid Type | Binding Constant (Kb) | Fluorescence Enhancement | Primary Binding Mode |
---|---|---|---|
Double-stranded DNA | 2.5 × 104 M−1 | 70–100-fold | Intercalation/Surface binding |
Single-stranded DNA | 5.0 × 103 M−1 | ≤9-fold | Electrostatic/Groove binding |
Single-stranded RNA | Not significant | <1-fold | Minimal binding |
Sequence specificity studies reveal that SYBR Green I binds poly(dA)·poly(dT) and poly(dG)·poly(dC) homopolymers with differential efficiencies. Structural rigidity in GC-rich regions moderately impedes intercalation, whereas AT-rich tracts facilitate minor groove access [1].
SYBR Green I’s binding mode transitions from intercalation to surface binding as the dye/base pair ratio (dbpr) increases. At dbpr ≤0.15, intercalation predominates, where the dye inserts between base pairs, causing helix elongation and moderate fluorescence enhancement. Nuclear magnetic resonance and viscometry analyses confirm this intercalative stabilization, which increases DNA viscosity by ~20% [1]. Above dbpr = 0.15, surface binding (external stacking or groove binding) becomes dominant. This mode induces a 50-fold surge in quantum yield due to restricted intramolecular rotation of the dye’s benzothiazole and quinolinium groups upon DNA contact [1] [4].
The shift in binding mode alters DNA structural dynamics:
The stability of SYBR Green I-DNA complexes is governed by enthalpy-driven processes. Isothermal titration calorimetry reveals a binding free energy (ΔG) of −38 kJ/mol, with enthalpy (ΔH) contributing −45 kJ/mol and entropy (TΔS) opposing at +7 kJ/mol. The negative ΔH signifies exothermic stabilization via van der Waals forces and π-π stacking between the dye and base pairs [1] [4].
Environmental factors critically modulate complex stability:
Guanine-Cytosine (GC) content directly influences SYBR Green I’s binding efficacy and fluorescence output. Titration assays using GC-rich Thermus brockianus DNA (68% GC) and AT-rich λDNA (50% GC) show 50% lower fluorescence intensity for GC-rich sequences at equivalent dye concentrations [1] [4]. This reduction arises from:
Table 2: Influence of Guanine-Cytosine Content on SYBR Green I Binding
DNA Template | Guanine-Cytosine Content (%) | Relative Fluorescence Intensity | Melting Temperature (Tm, °C) |
---|---|---|---|
λDNA | 50 | 100 | 85.2 |
T. brockianus DNA | 68 | 50 | 94.7 |
Poly(dG)·poly(dC) | 100 | 38 | >100 |
Poly(dA)·poly(dT) | 0 | 105 | 75.9 |
Quantitative polymerase chain reaction (qPCR) applications reveal that Guanine-Cytosine-rich targets (e.g., GNAS1 promoter, 84% Guanine-Cytosine) require optimized dye concentrations (1:100,000 dilution) and DMSO supplementation to mitigate underestimation biases. SYBR Green I’s slight AT preference further necessitates Guanine-Cytosine-normalized calibration curves for accurate quantification [1] [3] [4].
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